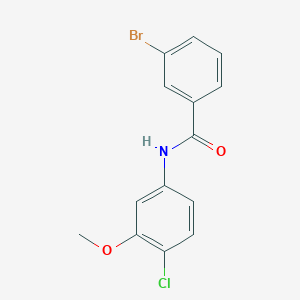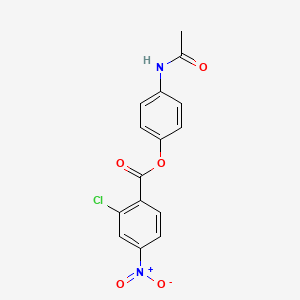![molecular formula C18H15ClO3 B5848730 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5848730.png)
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one, also known as CBO-Et, is a synthetic compound that belongs to the family of coumarin derivatives. It has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the regulation of oxidative stress and inflammation. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been shown to have anticancer effects, including the inhibition of cancer cell proliferation and induction of apoptosis. In addition, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with excellent purity. It has also been shown to have potent biological activity, making it a useful tool for investigating various biological pathways and disease processes. However, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one also has some limitations for lab experiments. It has not been extensively studied in vivo, and its safety and toxicity profile have not been fully established. In addition, the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is not fully understood, which may limit its potential applications.
Direcciones Futuras
There are several future directions for the study of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its effects on various signaling pathways in the body. Second, studies are needed to investigate the safety and toxicity profile of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in vivo. Third, further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one in the treatment of various diseases, including inflammatory, oxidative stress-related, neurodegenerative, and cardiovascular diseases. Fourth, the development of novel 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one derivatives with improved biological activity and pharmacokinetic properties may be a promising future direction. Finally, the development of new synthetic methods for the preparation of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives may also be of interest.
Conclusion
In conclusion, 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one is a synthetic compound with potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent, as well as in the treatment of neurodegenerative and cardiovascular diseases. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has several advantages for lab experiments, including its ease of synthesis and potent biological activity. However, its safety and toxicity profile have not been fully established, and its mechanism of action is not fully understood. Further studies are needed to investigate the potential applications of 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one and its derivatives in various disease states.
Métodos De Síntesis
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with sodium ethoxide, followed by the condensation of the resulting intermediate with ethyl acetoacetate. The final product is obtained through the cyclization of the resulting intermediate with acetic anhydride and sulfuric acid. The synthesis method is well-established, and the compound can be obtained in high yields with excellent purity.
Aplicaciones Científicas De Investigación
7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-inflammatory, antioxidant, and anticancer agent. In addition, it has been investigated for its effects on the central nervous system, including its potential use as a neuroprotective agent and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 7-[(2-chlorobenzyl)oxy]-4-ethyl-2H-chromen-2-one has also been studied for its potential use in the treatment of cardiovascular diseases and as an antibacterial agent.
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-2-12-9-18(20)22-17-10-14(7-8-15(12)17)21-11-13-5-3-4-6-16(13)19/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSMZMOBXNJFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,9-dimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)acetohydrazide](/img/structure/B5848648.png)


![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5848667.png)
![4-methoxy-2-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5848672.png)
![9-mercapto-6,10-dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11(5H)-one](/img/structure/B5848692.png)


![2,6-difluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5848700.png)

![methyl 4-ethyl-2-{[(4-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5848752.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5848762.png)